Methyl (S)-3-Amino-2-fluoropropanoate

Description

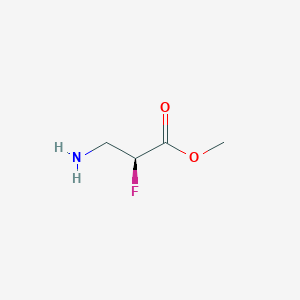

Methyl (S)-3-amino-2-fluoropropanoate is a fluorinated amino acid ester with the molecular formula C₄H₈FNO₂ (free base) and C₄H₉ClFNO₂ in its hydrochloride salt form . The compound features a stereogenic center at the C2 position, conferring (S)-configuration, with a fluorine atom at C2 and an amino group at C2. Its hydrochloride salt (CAS 1193100-04-7) has a molecular weight of 157.57 g/mol , while another reported CAS number (4584-49-0) may correspond to a different salt or isomer . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of radiolabeled probes and chiral building blocks .

Properties

Molecular Formula |

C4H8FNO2 |

|---|---|

Molecular Weight |

121.11 g/mol |

IUPAC Name |

methyl (2S)-3-amino-2-fluoropropanoate |

InChI |

InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3/t3-/m0/s1 |

InChI Key |

WOVBJOLECSYCJY-VKHMYHEASA-N |

Isomeric SMILES |

COC(=O)[C@H](CN)F |

Canonical SMILES |

COC(=O)C(CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-amino-2-fluoropropanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropropanoic acid and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the esterification process.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Methyl (2S)-3-amino-2-fluoropropanoate may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-amino-2-fluoropropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S)-3-amino-2-fluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl (2S)-3-amino-2-fluoropropanoate exerts its effects involves interactions with specific molecular targets. The amino group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

(a) (R/S)-3-Fluoro-2-methyl-2-(methylamino)propanoic Acid

- Molecular Formula: C₅H₁₀FNO₂

- Key Differences: Substitution pattern: Fluorine at C3 vs. C2 in the target compound. Additional methyl group at C2 and methylamino group, enhancing steric hindrance .

- Applications : Investigated as radiotracers for positron emission tomography (PET) due to improved metabolic stability .

(b) (S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic Acid

- Molecular Formula: C₉H₉FNO₅S

- Key Differences :

- Applications : Intermediate in synthesizing fluorinated peptides for imaging studies .

Functional Group Analogues

(a) Methyl Salicylate

(b) Metsulfuron Methyl Ester

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Key Differences: Triazine and sulfonylurea groups confer herbicidal activity. No fluorine or amino groups, limiting chiral utility .

- Applications : Herbicide targeting acetolactate synthase in plants .

Comparative Data Table

Key Research Findings

Stereochemical Impact: The (S)-configuration of this compound enhances enantioselectivity in asymmetric synthesis compared to racemic analogues .

Fluorine Effects : The C2 fluorine atom increases metabolic stability and alters electronic distribution, critical for drug bioavailability .

Salt Forms : The hydrochloride salt improves aqueous solubility, facilitating formulation in preclinical studies .

Discrepancies and Limitations

- CAS Variability: Conflicting CAS numbers (1193100-04-7 vs.

- Data Gaps: Limited toxicological data for this compound and its analogues, necessitating further safety studies .

Biological Activity

Methyl (S)-3-amino-2-fluoropropanoate, also known as methyl 2-fluoro-3-amino-propanoate, is an organic compound with significant biological activity attributed to its unique structural features. This article delves into the compound's synthesis, biological interactions, and potential applications in medicinal chemistry.

Molecular Characteristics:

- Molecular Formula: C4H8FNO2

- Molecular Weight: 121.11 g/mol

- IUPAC Name: methyl (2S)-3-amino-2-fluoropropanoate

- Structural Features: The compound contains a fluorinated propanoate structure, which enhances its stability and reactivity compared to similar compounds lacking fluorine.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: 2-fluoropropanoic acid and methylamine.

- Reaction Conditions: The reaction is performed under basic conditions, often using sodium hydroxide to facilitate esterification.

- Purification Techniques: Common methods include recrystallization and chromatography to achieve high purity levels.

Biological Activity

This compound exhibits various biological activities due to its structural characteristics:

1. Enzyme Interaction:

The amino group in the compound can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. This property makes it a candidate for drug development targeting specific enzymes involved in metabolic pathways.

2. Transport Mechanisms:

Research indicates that this compound can act as a substrate for amino acid transporters, facilitating its uptake in biological systems. For instance, studies have shown that it can enter gliosarcoma cells in vitro, suggesting potential applications in cancer treatment .

3. Antimicrobial Potential:

The fluorine atom enhances the compound's reactivity, suggesting possible antimicrobial properties. This is particularly relevant in the context of developing new antibiotics targeting Gram-negative bacteria.

Comparative Analysis with Similar Compounds

The unique fluorinated structure of this compound distinguishes it from other similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 3-amino-2-hydroxypropanoate | Contains hydroxyl group | Alters solubility and reactivity |

| Methyl 3-amino-2-chloropropanoate | Contains chlorine | Different reactivity profile due to chlorine |

| Methyl 3-amino-2-bromopropanoate | Contains bromine | Similar structure but differing chemical properties |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

1. Transport Studies:

A study demonstrated that the compound is effectively transported into 9L rat gliosarcoma cells, indicating its potential utility in cancer therapies .

2. Inhibition Studies:

Research has shown that the compound can inhibit certain enzyme activities, which may be beneficial in designing inhibitors for therapeutic applications.

3. Structural-Kinetic Relationships:

Investigations into the structure-kinetic relationships of related compounds have highlighted the importance of the fluorine atom in enhancing binding affinity and stability against enzymatic degradation .

The biological effects of this compound are primarily mediated through:

- Hydrogen Bonding: The amino group interacts with enzyme active sites.

- Electronegativity Effects: The presence of fluorine increases the compound's reactivity and binding affinity towards specific molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.